2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide
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Overview
Description
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H7F3N2O3 It is a member of the benzamide family, characterized by the presence of fluorine and nitro groups on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the aromatic ring is achieved through nitration. This involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the fluorinated nitrobenzene with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst or under basic conditions.
Oxidation: While the compound itself is relatively stable, the aromatic rings can undergo oxidation under harsh conditions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often with a catalyst or under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Oxidation: Formation of oxidized aromatic derivatives such as quinones.
Scientific Research Applications
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Materials Science: The compound’s fluorinated aromatic rings make it useful in the development of advanced materials, including liquid crystals and polymers with specific electronic properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: As an intermediate in organic synthesis, it can be used to introduce fluorinated aromatic moieties into more complex molecules.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluoro-N-(4-fluoro-3-nitrophenyl)benzamide
- 2,4-difluoro-N-(3-fluoro-2-nitrophenyl)benzamide
- 2,6-difluoro-N-(3-fluoro-4-nitrophenyl)benzamide
Uniqueness
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is unique due to the specific positioning of the fluorine and nitro groups on the aromatic rings. This arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3/c14-7-4-5-11(18(20)21)10(6-7)17-13(19)12-8(15)2-1-3-9(12)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRQOZFDROFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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